2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one is a synthetic compound that has garnered interest in the scientific community due to its unique structure and potential applications. This compound is a derivative of piperidine and pyridazine, which are known for their bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Cyclopent-3-ene-1-carbonyl Group: This step involves the acylation of the piperidine ring using cyclopent-3-ene-1-carbonyl chloride under basic conditions.
Formation of the Pyridazine Ring: The pyridazine ring is formed through a condensation reaction involving hydrazine and a suitable diketone.
Coupling of the Piperidine and Pyridazine Rings: The final step involves coupling the piperidine and pyridazine rings through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may yield an alcohol.
Scientific Research Applications
2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential bioactivity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]acetic acid: A related compound with similar structural features.
Piperidine derivatives: Compounds containing the piperidine ring, known for their bioactivity.
Pyridazine derivatives: Compounds containing the pyridazine ring, often investigated for their therapeutic potential.
Uniqueness
2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one is unique due to its combination of piperidine and pyridazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[1-(cyclopent-3-ene-1-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-20-11-10-19(16-6-2-1-3-7-16)22-24(20)18-12-14-23(15-13-18)21(26)17-8-4-5-9-17/h1-7,10-11,17-18H,8-9,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIWAMSFEVFDBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)C4CC=CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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